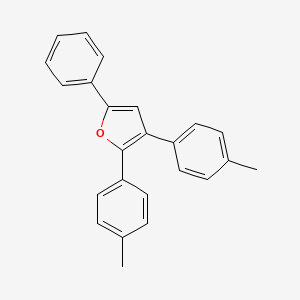![molecular formula C12H12N2O3 B12916072 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione CAS No. 91393-24-7](/img/structure/B12916072.png)
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a hydroxy group attached to a p-tolylmethyl group, which is further connected to a pyrimidine-2,4-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of a p-tolylmethyl derivative with a pyrimidine-2,4-dione precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products.
作用机制
The mechanism of action of 5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The pyrimidine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
相似化合物的比较
Similar Compounds
- 5-(Hydroxybenzyl)pyrimidine-2,4(1H,3H)-dione
- 5-(Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione
- 5-(Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the p-tolylmethyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
91393-24-7 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6,10,15H,1H3,(H2,13,14,16,17) |
InChI 键 |
VBRHBQIGHOJXEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
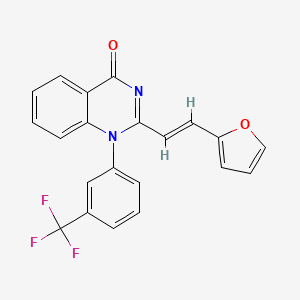
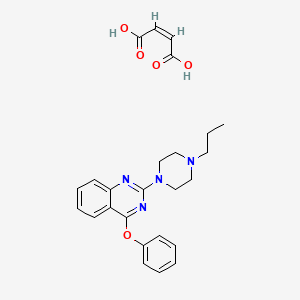
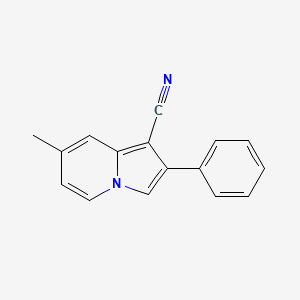
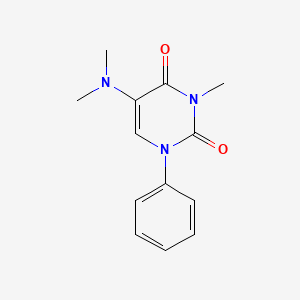
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
